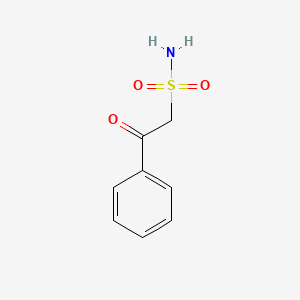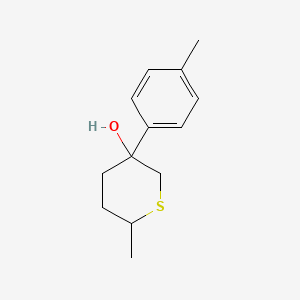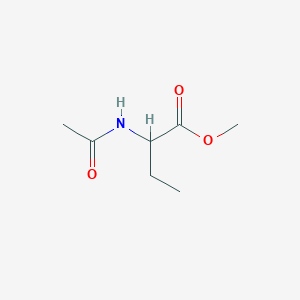
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and an amine group attached to a 3-ethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as diethyl ether. The mixture is refluxed for an hour and then stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted amines or amides.
Scientific Research Applications
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-2-nitroaniline
- (3-Ethoxypropyl)thiourea
- N-(2-Bromo-3-ethoxypropyl)-Nʹ-(trifluoromethylsulfonyl)ethaneimidamide
Uniqueness
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the 3-ethoxypropyl chain. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-14-10-6-9-13-12-8-5-4-7-11(12)2/h11-13H,3-10H2,1-2H3 |
InChI Key |
SJZNTXQJEUDLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


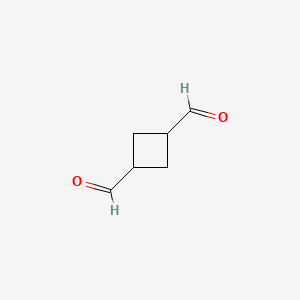
![8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one](/img/structure/B13253249.png)
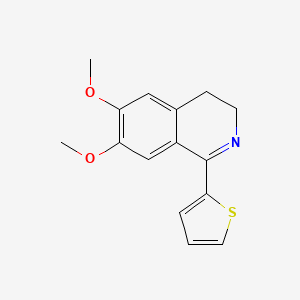
![tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13253265.png)
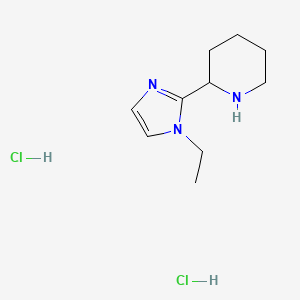
![(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13253277.png)
![N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide](/img/structure/B13253283.png)

![2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13253292.png)
